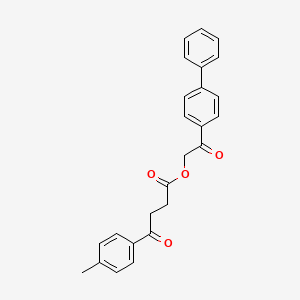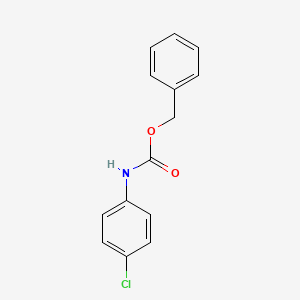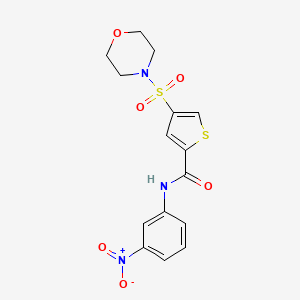
N~1~-(2-butyl-3-propyl-4-quinolinyl)-N~2~,N~2~-diethylglycinamide oxalate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-1-(2-butyl-3-propyl-4-quinolinyl)-N2,N2-diethylglycinamide oxalate, commonly known as BQ-123, is a peptide that has been widely studied for its potential therapeutic applications. It belongs to a class of compounds known as endothelin receptor antagonists, which are capable of blocking the activity of endothelin, a potent vasoconstrictor peptide.
Mécanisme D'action
BQ-123 is an endothelin receptor antagonist, which means that it blocks the activity of endothelin, a potent vasoconstrictor peptide. Endothelin is produced by endothelial cells and acts on smooth muscle cells, causing them to contract and narrow the blood vessels. By blocking the activity of endothelin, BQ-123 can dilate blood vessels, which may be beneficial in conditions such as hypertension and pulmonary hypertension.
Biochemical and Physiological Effects:
BQ-123 has been shown to have a number of biochemical and physiological effects. In animal studies, it has been shown to reduce blood pressure, improve cardiac function, and decrease renal damage. It has also been shown to reduce inflammation and oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of BQ-123 is its specificity for the endothelin receptor. This means that it can be used to study the effects of endothelin specifically, without interfering with other signaling pathways. However, one limitation of BQ-123 is that it has a relatively short half-life, which may limit its usefulness in some experiments.
Orientations Futures
There are a number of potential future directions for research on BQ-123. One area of interest is its potential as a treatment for cancer, as endothelin has been implicated in the growth and spread of cancer cells. Another area of interest is its potential as a treatment for inflammation, as endothelin has been shown to play a role in the inflammatory response. Additionally, there may be opportunities to develop longer-acting forms of BQ-123, which could increase its usefulness in certain applications.
Méthodes De Synthèse
BQ-123 can be synthesized using solid-phase peptide synthesis (SPPS) techniques. The peptide is assembled on a resin support, and the amino acids are added one by one in a stepwise manner. Once the peptide chain is complete, the resin is cleaved from the peptide and the peptide is purified using high-performance liquid chromatography (HPLC).
Applications De Recherche Scientifique
BQ-123 has been studied extensively for its potential therapeutic applications in a variety of conditions, including hypertension, pulmonary hypertension, heart failure, and renal disease. It has also been investigated as a potential treatment for cancer and inflammation.
Propriétés
IUPAC Name |
N-(2-butyl-3-propylquinolin-4-yl)-2-(diethylamino)acetamide;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H33N3O.C2H2O4/c1-5-9-14-19-17(12-6-2)22(18-13-10-11-15-20(18)23-19)24-21(26)16-25(7-3)8-4;3-1(4)2(5)6/h10-11,13,15H,5-9,12,14,16H2,1-4H3,(H,23,24,26);(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAPWNZMIUAYVFT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=NC2=CC=CC=C2C(=C1CCC)NC(=O)CN(CC)CC.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H35N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-Butyl-3-propyl-quinolin-4-yl)-2-diethylamino-acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-ethyl-2-[(1-methyl-2-phenylethyl)imino]-1,3-thiazolidin-4-one](/img/structure/B5184253.png)
![(2-chlorobenzyl){[2-(4-morpholinyl)-3-pyridinyl]methyl}amine](/img/structure/B5184270.png)


![4-[3-(1-{[1-(2-fluorophenyl)-1H-pyrazol-4-yl]methyl}-4-piperidinyl)propanoyl]morpholine](/img/structure/B5184284.png)
![1-(4-fluorophenyl)-4-{[1-isobutyl-2-(methylsulfonyl)-1H-imidazol-5-yl]methyl}piperazine](/img/structure/B5184295.png)

![N-{1-[1-(3-furoyl)-4-piperidinyl]-1H-pyrazol-5-yl}-N'-(2-methoxyphenyl)urea](/img/structure/B5184308.png)
![N~1~-allyl-N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(4-ethoxyphenyl)glycinamide](/img/structure/B5184313.png)

![N-[(5-ethyl-2-pyridinyl)methyl]-N-methyl-2-{5-[(4-methyl-1-piperidinyl)methyl]-1H-tetrazol-1-yl}acetamide](/img/structure/B5184325.png)
![3-bromo-4-ethoxy-N-{[(2-phenyl-1,3-benzoxazol-5-yl)amino]carbonothioyl}benzamide](/img/structure/B5184333.png)

![5-[5-(isopropoxymethyl)-1,2,4-oxadiazol-3-yl]-6-methyl-N-propyl-3,4-dihydro-2,7-naphthyridine-2(1H)-carboxamide](/img/structure/B5184357.png)